Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a hexahydroisoxazolo ring fused with an oxazine ring and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile typically involves multicomponent reactions. One common method includes the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO2.HClO4 in ethanol as the solvent . Another approach involves the use of alkyl or aryl isocyanides and dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H imidazol-2-one .
Industrial Production Methods
Industrial production of this compound may involve scalable multicomponent reactions under optimized conditions to ensure high yield and purity. The use of green chemistry principles, such as catalyst-free reactions and visible light-promoted synthesis, can also be employed to enhance sustainability and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the ring structure.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown that this compound can bind to active sites of enzymes, such as cyclooxygenase-2 (COX-2), with high affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Oxazines: These compounds share the oxazine ring structure and exhibit similar chemical reactivity and applications.
3,6-Dihydro-2H-1,2-oxazines: These compounds have a similar ring structure and are used in similar applications, such as organic synthesis and medicinal chemistry.
Uniqueness
Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile is unique due to its specific ring fusion and the presence of a carbonitrile group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H12N2O2 |
---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
(2R,3aS)-3a-methyl-3,4,5,6-tetrahydro-2H-[1,2]oxazolo[2,3-b]oxazine-2-carbonitrile |
InChI |
InChI=1S/C8H12N2O2/c1-8-3-2-4-11-10(8)12-7(5-8)6-9/h7H,2-5H2,1H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
RWKXMCOFPQULDH-SFYZADRCSA-N |
Isomerische SMILES |
C[C@@]12CCCON1O[C@H](C2)C#N |
Kanonische SMILES |
CC12CCCON1OC(C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.